molecular formula C22H24O3 B5172399 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No. B5172399
M. Wt: 336.4 g/mol
InChI Key: JWVSZXZNCIDSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as DBCO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBCO is a chromenone derivative that has been used in a variety of applications, including chemical biology, bioconjugation, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is not fully understood. However, it is believed that 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one acts as a photoactivatable crosslinker, which can covalently link biomolecules together upon exposure to light. This mechanism has been used to study protein-protein interactions and to identify protein binding partners.
Biochemical and Physiological Effects:
7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to have minimal toxicity in vitro and in vivo. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been shown to be stable in a variety of biological environments, including serum and cell lysates. These properties make 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one an attractive tool for studying biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is its high efficiency and selectivity in bioconjugation reactions. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is stable in a variety of biological environments, making it an attractive tool for studying biological systems. However, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations, including its high cost and the need for specialized equipment for photoactivation.

Future Directions

There are several future directions for the use of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research. One potential application is in the development of novel therapeutics. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be conjugated to drugs or drug delivery systems, allowing for targeted delivery to specific cells or tissues. In addition, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be used to study protein-protein interactions and to identify novel drug targets. Finally, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be used in the development of biosensors and diagnostic tools, allowing for the detection of specific biomolecules in biological samples.
Conclusion:
In conclusion, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been used in a variety of applications, including bioconjugation, chemical biology, and medicinal chemistry. The high efficiency and selectivity of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in bioconjugation reactions make it an attractive tool for studying biological systems. However, 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations, including its high cost and the need for specialized equipment for photoactivation. Despite these limitations, there are several future directions for the use of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in scientific research, including the development of novel therapeutics, the study of protein-protein interactions, and the development of biosensors and diagnostic tools.

Synthesis Methods

The synthesis of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves the reaction of 7-hydroxy-3,4-dimethylcoumarin with 4-tert-butylbenzyl bromide in the presence of a base. The reaction yields 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one as a white crystalline powder with a high yield. The purity of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be further increased through recrystallization and purification techniques.

Scientific Research Applications

7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been widely used in scientific research due to its unique properties. One of the most significant applications of 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is in bioconjugation. 7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids, through a copper-free click chemistry reaction. This reaction is highly efficient and selective, making it an attractive method for bioconjugation.

properties

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O3/c1-14-15(2)21(23)25-20-12-18(10-11-19(14)20)24-13-16-6-8-17(9-7-16)22(3,4)5/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVSZXZNCIDSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

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